3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine
Description
3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative featuring a 1-methylpyrazole substituent at the C3 position of the piperidine ring and a phenethylsulfonyl group at the N1 position. Its molecular formula is C17H24N3O2S, with a molecular weight of 334.46 g/mol.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(2-phenylethylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-13-17(12-18-19)16-8-5-10-20(14-16)23(21,22)11-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMIHDJYUNTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the phenethylsulfonyl group and the 1-methyl-1H-pyrazol-4-yl moiety. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Phenethylsulfonyl Group Introduction: The phenethylsulfonyl group can be introduced using phenethyl alcohol and a suitable sulfonylating agent, such as chlorosulfonic acid.
1-Methyl-1H-pyrazol-4-yl Moiety Addition: The 1-methyl-1H-pyrazol-4-yl moiety can be added through a nucleophilic substitution reaction involving a suitable pyrazole derivative and a methylating agent.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and suitable solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation, pain, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural variations among sulfonylated piperidine derivatives include:
- Substituents on the sulfonyl group (e.g., phenethyl vs. benzene or alkyl chains).
- Pyrazole substitution patterns (position, alkylation, and aryl groups).
- Additional functional groups (e.g., carboxylic acids, halogens).
Comparative Data Table
*Molecular formula and weight inferred from nomenclature due to lack of explicit data in evidence.
Key Observations
Alkylsulfonyl groups (e.g., ethyl in CAS 956961-11-8) balance solubility and metabolic stability .
Pyrazole Substitution: 1-Methylpyrazol-4-yl (target) vs. 1-phenylpyrazol-3-yl (Compound 6): The 4-position substitution may reduce steric hindrance, favoring receptor binding .
Functional Additions: The carboxylic acid in CAS 956961-11-8 improves aqueous solubility but may limit blood-brain barrier penetration compared to the non-polar target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
